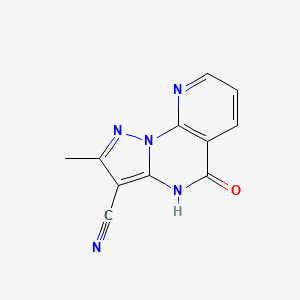

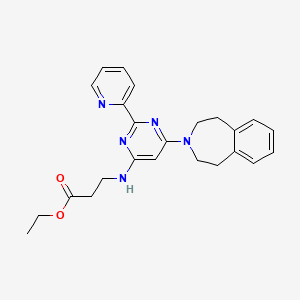

GSK-J4

Descripción general

Descripción

GSK-J4 es un potente inhibidor de las desmetilasas de histonas, que se dirige específicamente a la proteína que contiene el dominio Jumonji D3 (JMJD3) y la tetratricopeptide repetida transcrita universalmente en el cromosoma X (UTX). Estas enzimas son responsables de la desmetilación de la lisina 27 trimetilizada en la histona H3 (H3K27me3), una modificación asociada con el silenciamiento génico. Al inhibir estas enzimas, this compound puede aumentar los niveles de H3K27me3, lo que lleva a cambios en la expresión génica que pueden afectar diversos procesos celulares .

Aplicaciones Científicas De Investigación

GSK-J4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar el papel de las desmetilasas de histonas en la regulación epigenética.

Biología: Empleada en la investigación para comprender los mecanismos de la expresión y regulación génica.

Medicina: Investigado por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer, ya que puede inducir la apoptosis e inhibir la proliferación celular en varias líneas celulares cancerosas.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a modificaciones epigenéticas .

Mecanismo De Acción

GSK-J4 ejerce sus efectos al inhibir la actividad de JMJD3 y UTX, lo que lleva a un aumento en los niveles de H3K27me3. Esta modificación está asociada con el silenciamiento génico, y su regulación al alza puede provocar cambios en la expresión génica que afectan diversos procesos celulares. El compuesto induce apoptosis relacionada con el estrés del retículo endoplásmico y puede afectar las vías involucradas en la regulación del ciclo celular, la reparación del daño del ADN y el estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

GSK-J4 has been shown to interact with the enzymes JMJD3/KDM6B and UTX/KDM6A, inhibiting their activity and leading to an increase in the levels of the histone mark H3K27me3 . This histone mark is associated with gene silencing, and its upregulation can affect the expression of various genes involved in cell proliferation, apoptosis, and other cellular processes .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been shown to reduce cell viability and arrest cell cycle progression in acute myeloid leukemia (AML) cells . It also enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis . Furthermore, this compound has been shown to upregulate the expression of genes involved in glutamine/glutamate transport and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzymes JMJD3/KDM6B and UTX/KDM6A, inhibiting their activity and leading to an increase in the levels of the histone mark H3K27me3 . This results in the downregulation of cell-cycle progression genes and the upregulation of genes involved in glutamine/glutamate transport and metabolism . It also inhibits the PKC-a/p-Bcl2 pathway, promoting cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have significant effects over time. For instance, it has been found to reduce cell viability and arrest cell cycle progression in AML cells over time . It also enhances the expression of apoptosis-related proteins and inhibits the PKC-a/p-Bcl2 pathway to promote cell apoptosis over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, it has been shown to attenuate disease progression in a human AML xenograft mouse model

Metabolic Pathways

This compound has been shown to affect various metabolic pathways. For instance, it upregulates the expression of genes involved in glutamine/glutamate transport and metabolism . This can affect metabolic flux and metabolite levels, potentially influencing various cellular processes.

Métodos De Preparación

GSK-J4 se sintetiza mediante un proceso químico de varios pasos. La ruta sintética generalmente implica la preparación de compuestos intermedios, que luego se someten a condiciones de reacción específicas para obtener el producto final. El proceso incluye pasos como reacciones de condensación, ciclización y purificación. Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y la pureza, así como el uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento (HPLC) para la purificación .

Análisis De Reacciones Químicas

GSK-J4 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, dando como resultado formas reducidas.

Sustitución: this compound puede participar en reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. .

Comparación Con Compuestos Similares

GSK-J4 es único en su capacidad para inhibir selectivamente JMJD3 y UTX, lo que lo convierte en una herramienta valiosa para estudiar el papel de estas enzimas en la regulación epigenética. Compuestos similares incluyen:

GSK-J1: El profármaco permeable a las células de this compound, que también es un inhibidor de JMJD3 y UTX.

JIB-04: Otro inhibidor de la desmetilasa de histonas con un perfil de diana diferente.

ML324: Un inhibidor de la desmetilasa de histonas con un rango más amplio de dianas. En comparación con estos compuestos, this compound se distingue por su selectividad y potencia en la inhibición de JMJD3 y UTX

Propiedades

IUPAC Name |

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKCKEHGXNWYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025774 | |

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373423-53-0 | |

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.